![molecular formula C21H18N6O4 B2423837 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 887458-58-4](/img/structure/B2423837.png)

2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

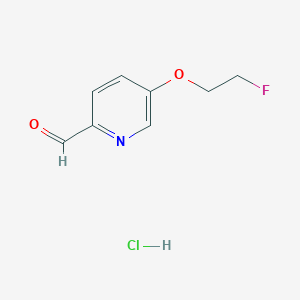

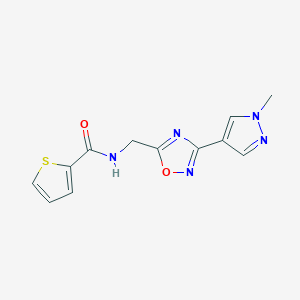

The compound is a pyrazolo[3,4-d]pyrimidin derivative, which is a class of compounds known for their diverse biological activities . The structure also includes a 2,3-dimethylphenyl group and a 3-nitrophenyl group attached via an acetamide linkage.

Molecular Structure Analysis

The molecular structure consists of a pyrazolo[3,4-d]pyrimidin core, which is a bicyclic system containing two nitrogen atoms. It also has a 2,3-dimethylphenyl group and a 3-nitrophenyl group attached via an acetamide linkage .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin derivatives can undergo various chemical reactions. For example, they can undergo C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity:

- A study focused on the synthesis of new heterocycles incorporating the antipyrine moiety, which included derivatives of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. These compounds were evaluated as antimicrobial agents, showing potential in this field Bondock, Rabie, Etman, & Fadda, 2008.

In Vitro Antitumor Evaluation:

- Research on a series of pyrazolo[3,4-d]pyrimidine derivatives, closely related to the compound , demonstrated their activity against human breast adenocarcinoma cell line MCF7. One derivative showed significant activity, highlighting the potential of these compounds in cancer research El-Morsy, El-Sayed, & Abulkhair, 2017.

Synthesis of Novel Derivatives:

- Another study explored the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This work contributes to expanding the chemical diversity and potential applications of such compounds Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014.

Synthesis of Pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine Derivatives:

- Research into the synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation was conducted. Some of these derivatives were tested against Herpes Simplex Virus type-1 (HSV-1), indicating their potential in antiviral applications Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007.

Synthesis and Anticancer Activity:

- A study on the synthesis and characterization of pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. This work underlines the potential of these derivatives in developing new anticancer drugs Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014.

Eigenschaften

IUPAC Name |

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O4/c1-13-5-3-8-18(14(13)2)26-20-17(10-23-26)21(29)25(12-22-20)11-19(28)24-15-6-4-7-16(9-15)27(30)31/h3-10,12H,11H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUMOYMMJWDPRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2423754.png)

![N-[1-(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2423760.png)

![(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine](/img/structure/B2423765.png)

![3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2423767.png)

![N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2423771.png)

![[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2423772.png)

![2,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2423774.png)

![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2423776.png)

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole](/img/structure/B2423777.png)